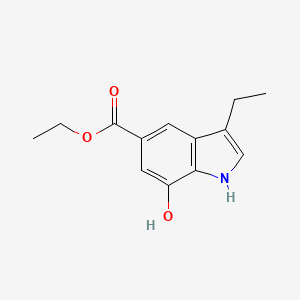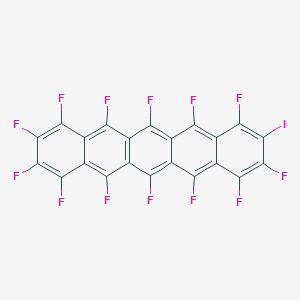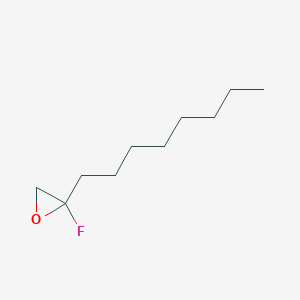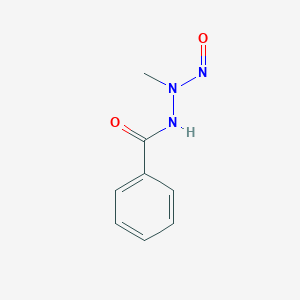![molecular formula C17H17NOSe B14181813 (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole CAS No. 923278-98-2](/img/structure/B14181813.png)
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a phenylselanyl group, and a dihydro-1,3-oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylselanyl Group: This step often involves the use of phenylselanyl chloride in the presence of a base to facilitate the substitution reaction.
Final Assembly: The final step involves coupling the phenyl and phenylselanyl groups to the oxazole ring under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro derivatives.
Substitution: The phenyl and phenylselanyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced oxazole compounds, and substituted phenyl derivatives.
Applications De Recherche Scientifique
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets through its selenium and oxazole moieties. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-2-Phenyl-4-[2-(phenylthio)ethyl]-4,5-dihydro-1,3-oxazole: Similar structure but with a sulfur atom instead of selenium.
(4R)-2-Phenyl-4-[2-(phenylsulfonyl)ethyl]-4,5-dihydro-1,3-oxazole: Contains a sulfonyl group, leading to different chemical properties.
(4R)-2-Phenyl-4-[2-(phenylseleno)ethyl]-4,5-dihydro-1,3-thiazole: Similar to the oxazole compound but with a thiazole ring.
Uniqueness
The presence of the phenylselanyl group in (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole imparts unique redox properties and potential biological activities that are not observed in its sulfur or sulfonyl analogs. This makes it a valuable compound for research into selenium chemistry and its applications.
Propriétés
Numéro CAS |
923278-98-2 |
|---|---|
Formule moléculaire |
C17H17NOSe |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
(4R)-2-phenyl-4-(2-phenylselanylethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H17NOSe/c1-3-7-14(8-4-1)17-18-15(13-19-17)11-12-20-16-9-5-2-6-10-16/h1-10,15H,11-13H2/t15-/m1/s1 |
Clé InChI |
FYXPHVLJGQONKJ-OAHLLOKOSA-N |
SMILES isomérique |
C1[C@H](N=C(O1)C2=CC=CC=C2)CC[Se]C3=CC=CC=C3 |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC=C2)CC[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)



![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)






